1-cycloheptyl-4-methyl-1,4-diazepane
Description
1-Cycloheptyl-4-methyl-1,4-diazepane is a seven-membered 1,4-diazepane derivative featuring a cycloheptyl substituent at the N1 position and a methyl group at the N4 position. The 1,4-diazepane scaffold is notable for its conformational flexibility, enabling interactions with biological targets such as enzymes and efflux pumps .
Properties
IUPAC Name |
1-cycloheptyl-4-methyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-9-6-10-15(12-11-14)13-7-4-2-3-5-8-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRJOUJAKNUVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Benzyl-1,4-diazepane (CAS 4410-12-2)
- Properties: Acts as an efflux pump inhibitor (EPI) in Escherichia coli by disrupting resistance-nodulation-cell division (RND) pumps. Its mechanism differs from classical EPIs like phenylalanine-arginine β-naphthylamide (PAβN) .
- Key Data :
4-Methyl-1,4-diazepan-5-one (CAS 172314-56-6)
- Structure : Ketone group at C5, methyl at N4.
- Used as an intermediate in heterocyclic drug synthesis .
1-Cyclohexyl-1,4-diazepane (CAS 59039-67-7)
- Key Data :
Substituent Effects on Bioactivity
N1 Modifications
- Cycloheptyl vs. Benzyl : The cycloheptyl group in 1-cycloheptyl-4-methyl-1,4-diazepane likely increases hydrophobicity compared to the aromatic benzyl group in 1-benzyl-1,4-diazepane. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Cycloalkyl vs. Azetidinyl: 1-(Azetidin-3-yl)-4-methyl-1,4-diazepane (CAS 1340331-12-5) incorporates a smaller, polar azetidine ring.
N4 Modifications
- Methyl vs. Hydrogen : Methylation at N4 may reduce basicity (pKa) compared to unsubstituted 1,4-diazepanes, altering protonation states under physiological conditions .
Rho-Kinase Inhibition
(S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline () demonstrates the importance of the 1,4-diazepane moiety in enzyme inhibition. The sulfonyl group and stereospecific methyl substitution enhance binding to Rho-kinase, a target in cardiovascular diseases .
Antibiotic Adjuvant Potential
1-Benzyl-1,4-diazepane’s EPI activity highlights the scaffold’s utility in overcoming antimicrobial resistance. Similar derivatives, including this compound, could be optimized for synergistic effects with β-lactams or fluoroquinolones .
Data Table: Comparative Analysis of 1,4-Diazepane Derivatives
*Estimated based on cycloheptyl (98.2 g/mol) + 1,4-diazepane (85.1 g/mol) + methyl (15.0 g/mol).
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